molecular formula C26H40O4 B8568573 Butyl prop-2-enoate; ethenylbenzene; 2-ethylhexyl prop-2-enoate

Butyl prop-2-enoate; ethenylbenzene; 2-ethylhexyl prop-2-enoate

Cat. No. B8568573
M. Wt: 416.6 g/mol
InChI Key: CWJCBXJQIMUYIV-UHFFFAOYSA-N
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Patent
US08785097B2

Procedure details

85.0 Parts of styrene, 13.0 parts of n-butyl acrylate, 2.0 parts of acrylic acid, 1.5 parts of tertiary dodecyl mercaptan as a chain transfer agent, and 0.5 part of an emulsifying agent (“LATEMUL PS”, made by Kao Corporation as were added, 0.8 part of ammonium persulfate as a polymerization initiator and 200 parts of deionized water were added to perform emulsion polymerization at 60° C., whereby Styrene-acrylic copolymer Resin dispersion liquid C was obtained. The obtained resin had a weight-average molecular weight of 32000 and an acid value of 45 mgKOH/g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C=C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:5][CH2:6][CH2:7][CH2:8][CH:3]([CH2:4][O:13][C:9]([CH:10]=[CH2:11])=[O:12])[CH2:2][CH3:1].[CH3:17][CH2:16][CH2:15][CH2:14][O:13][C:9]([CH:10]=[CH2:11])=[O:12] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
tertiary dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as were added
CUSTOM
Type
CUSTOM
Details
emulsion polymerization at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=CC=C1.CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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